REACTION_CXSMILES
|
I[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=1I.C(=O)([O-])[O-].[K+].[K+].[S-2:27].[Na+].[Na+]>CN(C=O)C.O.[Cu]I>[CH:4]1[C:3]2[C:11]3[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][C:12]=3[S:27][C:2]=2[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC(=C1)C(=O)O)C1=C(C=C(C=C1)C(=O)O)I
|
Name
|
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
copper(I) iodide
|
Quantity
|
17 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuI
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a reddish brown mixture
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 150° C. under a slow stream of Ar
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
then filtered through CELITE pad into 6N HCL (50 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was formed
|
Type
|
TEMPERATURE
|
Details
|
cooled to room tempature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with and dired
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=2SC3=C(C21)C=CC(=C3)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 179 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 142.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |